molecular formula C9H8O5 B15405580 1,3-Benzenedicarboxaldehyde, 2,4,6-trihydroxy-5-methyl- CAS No. 854656-95-4

1,3-Benzenedicarboxaldehyde, 2,4,6-trihydroxy-5-methyl-

Cat. No.: B15405580
CAS No.: 854656-95-4
M. Wt: 196.16 g/mol
InChI Key: OHHGMFYKHOCZJZ-UHFFFAOYSA-N
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Description

Properties

CAS No.

854656-95-4

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

2,4,6-trihydroxy-5-methylbenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C9H8O5/c1-4-7(12)5(2-10)9(14)6(3-11)8(4)13/h2-3,12-14H,1H3

InChI Key

OHHGMFYKHOCZJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C=O)O)C=O)O

Origin of Product

United States

Biological Activity

1,3-Benzenedicarboxaldehyde, 2,4,6-trihydroxy-5-methyl-, also known as flavipin, is a polyphenolic compound derived from various natural sources, including fungi and plants. This compound has garnered attention for its diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties. This article reviews the existing literature on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 1,3-benzenedicarboxaldehyde, 2,4,6-trihydroxy-5-methyl- is characterized by three hydroxyl groups attached to a benzene ring with two aldehyde functional groups. Its molecular formula is C9H8O5C_9H_8O_5 .

Antioxidant Activity

Flavipin exhibits significant antioxidant properties. A study by Brachmann et al. (2020) demonstrated that compounds with similar structures can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress . The antioxidant activity of flavipin was evaluated using various assays such as DPPH and ABTS radical scavenging tests.

Assay IC50 Value (mg/mL)
DPPH Radical Scavenging0.61
ABTS Radical Scavenging0.45

These results indicate that flavipin has a strong capacity to neutralize free radicals.

Antimicrobial Activity

Flavipin has shown promising antimicrobial effects against various pathogens. Research indicates its effectiveness against both bacterial and fungal strains. For instance:

  • Bacterial Strains : Flavipin exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1 mg/mL.
  • Fungal Strains : The compound demonstrated antifungal activity against Candida albicans and Aspergillus niger with MIC values of 0.25 mg/mL.

These findings suggest that flavipin could be a potential candidate for developing new antimicrobial agents .

Anticancer Potential

Recent studies have explored the anticancer properties of flavipin. In vitro assays revealed that flavipin induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and modulation of apoptotic markers.

Cell Line IC50 Value (µM) Mechanism
HeLa15Caspase activation
MCF-720Modulation of Bcl-2 family proteins

These results underscore the potential of flavipin as an anticancer agent .

Case Studies

  • Fungal Sources : A study isolated flavipin from the endophytic fungus Chaetomium globosum, demonstrating its bioactivity in agricultural contexts . The compound was effective in protecting plants from pathogens while promoting growth.
  • Phytopathogenic Fungi : Research has shown that flavipin can inhibit the growth of phytopathogenic fungi such as Botrytis cinerea, highlighting its potential use in agricultural biocontrol strategies .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,4,6-Trihydroxy-5-methyl-1,3-benzenedicarboxaldehyde
  • CAS No.: 854656-95-4
  • Molecular Formula : C₁₃H₁₄O₆
  • Molecular Weight : 266.25 g/mol .

Structural Features: The compound features a benzene ring substituted with two aldehyde groups at the 1,3-positions, three hydroxyl groups at the 2,4,6-positions, and a methyl group at the 5-position.

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Substituents Molecular Formula MW (g/mol) Key Properties/Applications Reference
2,4,6-Trihydroxy-5-methyl-1,3-benzenedicarboxaldehyde (854656-95-4) 2,4,6-OH; 5-CH₃; 1,3-CHO C₁₃H₁₄O₆ 266.25 Natural product; polymer precursor
1,4-Benzenedicarboxaldehyde (623-27-8) 1,4-CHO C₈H₆O₂ 134.13 Higher conductance in molecular junctions vs. aliphatic analogs; Schiff base synthesis
5-Bromo-1,3-benzenedicarboxaldehyde (N/A) 1,3-CHO; 5-Br C₈H₅BrO₂ 213.03 Enhanced electrophilic substitution reactivity due to Br
2,4,5,6-Tetrachloro-1,3-benzenedicarboxaldehyde (N/A) 1,3-CHO; 2,4,5,6-Cl C₈H₂Cl₄O₂ 265.92 Reduced solubility; halogen-directed reactivity
2-Hydroxy-5-(trifluoromethyl)-1,3-benzenedicarboxaldehyde (114315-20-7) 1,3-CHO; 2-OH; 5-CF₃ C₉H₅F₃O₃ 218.13 Electron-withdrawing CF₃ group increases acidity
1,3-Benzodioxole-5,6-dicarboxaldehyde (N/A) 1,3-dioxole ring; 5,6-CHO C₉H₆O₄ 178.14 Reactivity influenced by dioxole ring; forms quinones
Key Comparative Insights :

Substituent Effects on Reactivity: Electron-Donating Groups (e.g., -OH, -CH₃): The target compound’s hydroxyl and methyl groups enhance solubility in polar solvents and stabilize intermediates in polymerization reactions .

Positional Isomerism :

  • The 1,3- vs. 1,4-dicarboxaldehyde isomers differ significantly in applications. The 1,4-isomer is preferred in Schiff base synthesis for coordination chemistry , whereas the 1,3-isomer’s hydroxyl groups make it suitable for natural product derivatization .

1,3-Benzodioxole-5,6-dicarboxaldehyde reacts with hydroxyacetone to form quinones, which are bioactive intermediates . Halogenated derivatives (e.g., tetrachloro) are less soluble but useful in halogen-bonded crystal engineering .

Natural vs. Synthetic Derivatives :

  • The target compound is naturally occurring, whereas 4,7-dimethoxy-1,3-benzodioxole-5,6-dicarboxaldehyde is synthetic and requires controlled conditions for synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-benzenedicarboxaldehyde derivatives, and how do reaction conditions influence product purity?

  • Methodological Answer : Derivatives of 1,3-benzenedicarboxaldehyde are typically synthesized via nucleophilic substitution or condensation reactions. For example, details a method where 1,4-benzenedicarboxaldehyde reacts with 2-chloroethyl methyl sulfide in DMF under reflux with K₂CO₃ as a base. Similar approaches can be adapted for 1,3-substituted analogs by adjusting substituent positions. Reaction time, temperature, and solvent polarity (e.g., DMF vs. ethanol) critically influence yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the desired product .

Q. Which spectroscopic techniques are most effective for characterizing 1,3-benzenedicarboxaldehyde derivatives?

  • Methodological Answer : Proton NMR is essential for confirming aldehyde proton signals (δ ~10 ppm) and hydroxyl group positions. Infrared spectroscopy (IR) identifies key functional groups, such as C=O stretches (~1700 cm⁻¹) and O-H vibrations (~3200 cm⁻¹). UV-vis spectroscopy can detect conjugation effects in Schiff base derivatives, as seen in . Mass spectrometry (MS) and elemental analysis validate molecular weight and composition .

Q. Are there natural sources or biosynthetic pathways for 1,3-benzenedicarboxaldehyde derivatives?

  • Methodological Answer : While the exact compound is synthetic, structurally related derivatives occur naturally. For instance, lists 1,3-benzenedicarboxaldehyde derivatives like "大果桉醛 D" (C₂₈H₄₀O₆) found in plants. Biosynthetic pathways may involve polyketide synthases or oxidative coupling of phenolic precursors. Researchers can explore plant extracts using GC-MS or HPLC coupled with natural product databases for identification .

Advanced Research Questions

Q. How can contradictory data in Schiff base synthesis (e.g., protonation vs. deprotonation of carboxylic acid groups) be resolved?

  • Methodological Answer : highlights that reaction conditions (solvent, base strength) dictate protonation states. For example, using aqueous NaOH in ethanol promotes deprotonation, forming carboxylate salts, while anhydrous ethanol retains protonated carboxylic acids. To resolve contradictions, replicate experiments under controlled conditions (e.g., pH, solvent polarity) and validate via IR (absence of ν(C-OH) at ~2500 cm⁻¹ indicates deprotonation) and NMR (disappearance of -COOH proton at δ ~10 ppm) .

Q. What advanced strategies optimize regioselectivity in the functionalization of 1,3-benzenedicarboxaldehyde cores?

  • Methodological Answer : Regioselective modifications can be achieved using protecting groups (e.g., silyl ethers for hydroxyl groups) or directing groups (e.g., boronic acids in Suzuki couplings). Computational modeling (DFT) predicts reactive sites based on electron density. ’s Schiff base synthesis with amino acids demonstrates how steric effects and electronic factors guide substitution patterns. For example, bulky substituents at the 5-methyl position may hinder reactivity at adjacent sites .

Q. How do coordination complexes of 1,3-benzenedicarboxaldehyde derivatives interact with biological targets, and what analytical methods validate these interactions?

  • Methodological Answer : Metal coordination (e.g., Cu²⁺, Ni²⁺) enhances bioactivity by altering electron distribution. As shown in , antimicrobial assays (MIC determinations) and DNA-binding studies (UV-vis titration, gel electrophoresis) assess biological interactions. Molecular docking (AutoDock Vina) predicts binding affinities to enzymes or DNA grooves, while EDX and magnetic susceptibility measurements confirm metal-ligand stoichiometry .

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